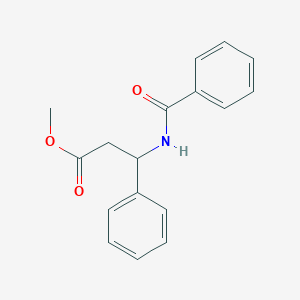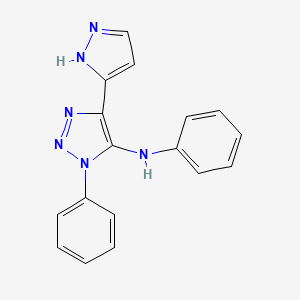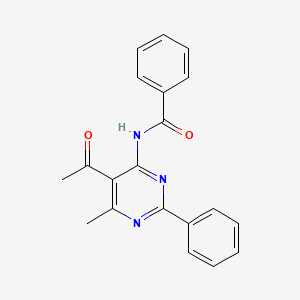![molecular formula C19H21FN2O3S B5917453 N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)
N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide, also known as FPEPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPEPS is a proline-based compound that has been synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the production of reactive oxygen species (ROS) and the induction of antioxidant enzymes. N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has also been shown to modulate the activity of certain signaling pathways that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects
N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has been shown to have several biochemical and physiological effects, including the inhibition of ROS production, the induction of antioxidant enzymes, and the modulation of signaling pathways involved in cell survival and apoptosis. N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has also been shown to have anti-inflammatory effects and to promote the growth and differentiation of neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide in lab experiments is its reproducibility and reliability in synthesis. N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide research. One area of focus is the development of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide analogs that have improved solubility and bioavailability. Another area of research is the investigation of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the potential use of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide in combination with other therapeutic agents is an area of interest for future research.
Conclusion
In conclusion, N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide is a proline-based compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide involves a multistep process that has been shown to be reliable and reproducible. N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has been shown to have neuroprotective effects and to promote neuronal survival in animal models of neurological disorders. The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide is not fully understood, but it is believed to involve the inhibition of ROS production and the modulation of signaling pathways involved in cell survival and apoptosis. N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has several biochemical and physiological effects, including anti-inflammatory effects and the promotion of neuronal growth and differentiation. While N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has limitations in terms of solubility, its potential therapeutic applications make it an area of interest for future research.
Métodos De Síntesis
The synthesis of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide involves a multistep process that includes the reaction of proline with phenylsulfonyl chloride, followed by the reaction of the resulting compound with 2-fluoroethylamine hydrochloride. The final product is obtained through purification and recrystallization. The synthesis of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has been reported in several scientific publications, and it has been shown to be a reliable and reproducible method.
Aplicaciones Científicas De Investigación
N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the use of N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide has been shown to have neuroprotective effects and to promote neuronal survival in animal models of these diseases.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-[2-(2-fluorophenyl)ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-17-10-5-4-7-15(17)12-13-21-19(23)18-11-6-14-22(18)26(24,25)16-8-2-1-3-9-16/h1-5,7-10,18H,6,11-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIXOCONRHOKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2-carboxamide, N-[2-(2-fluorophenyl)ethyl]-1-phenylsulfonyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)
![2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-1-indolinecarboximidamide](/img/structure/B5917396.png)

![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)
![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917428.png)

![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)


![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)
